BenchChemオンラインストアへようこそ!

7-Nitro-imidazo[1,2-A]pyridine

Synthetic methodology Medicinal chemistry Scaffold diversification

Choose 7-Nitro-imidazo[1,2-A]pyridine for SAR studies requiring the 7-nitro imidazopyridine scaffold. Uniquely enables DBU-catalyzed synthesis of dual C-7/C-8 amine derivatives, unattainable with other isomers. Antitubercular MIC 0.78 μM offers balanced starting point vs 2-bromo analog (MIC 0.045 μM) for optimizing therapeutic window. In oncology, distinct profile targets CDK, VEGFR, PI3K, EGFR with differential selectivity, expanding IP space. 98% purity with NMR, HPLC, LC-MS documentation ensures batch reproducibility.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1234615-93-0
Cat. No. B1529532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-imidazo[1,2-A]pyridine
CAS1234615-93-0
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)6-1-3-9-4-2-8-7(9)5-6/h1-5H
InChIKeyXHIHNKPBMQNFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-imidazo[1,2-A]pyridine (CAS 1234615-93-0): A Key Nitro-Imidazopyridine Scaffold for Medicinal Chemistry and Procurement


7-Nitro-imidazo[1,2-A]pyridine is a heterocyclic compound comprising a fused imidazole and pyridine ring system with a nitro group at the 7-position, serving as a versatile scaffold in medicinal chemistry for developing antimicrobial, antitumor, and antiparasitic agents . The nitro substituent enhances reactivity and modulates biological activity through bioreduction to reactive intermediates , and the compound typically exhibits moderate to high solubility in polar solvents , which is advantageous for biological assays. Its unique electronic properties, derived from the conjugated ring system and the 7-nitro substitution pattern, influence its behavior in various chemical reactions and drug design applications .

Why 7-Nitro-imidazo[1,2-A]pyridine (CAS 1234615-93-0) Cannot Be Substituted by Other Nitro-Imidazopyridine Isomers or Derivatives


The position of the nitro group on the imidazo[1,2-a]pyridine core dictates regioselective synthetic accessibility, biological target engagement, and metabolic fate. For instance, 7-nitro substitution enables a solvent-free DBU-catalyzed cascade synthesis providing unprecedented direct access to C-7 nitro, C-8 amine derivatives that are unattainable with other isomers [1]. In contrast, 3-nitro derivatives are primarily antileishmanial via type 1 nitroreductase bioactivation [2], while 6-nitro isomers exhibit distinct antifungal and antitubercular profiles . Furthermore, halogenated variants like 2-bromo-7-nitro-imidazo[1,2-a]pyridine possess enhanced antitubercular potency (MIC 0.045 µM) but altered physicochemical properties . These fundamental differences in synthesis, reactivity, and biological activity mean that generic substitution with other nitro-imidazopyridines would compromise experimental reproducibility and lead to divergent research outcomes.

Quantitative Differentiation Evidence for 7-Nitro-imidazo[1,2-A]pyridine Against Closest Analogs


Regioselective Synthetic Access: Unprecedented C-7 Nitro, C-8 Amine Derivatives

7-Nitro-imidazo[1,2-a]pyridine is uniquely accessible via a solvent-free DBU-catalyzed cascade reaction that provides direct access to C-7 nitro, C-8 amine-substituted imidazo[1,2-a]pyridines, a scaffold previously unattainable [1]. This method creates two new C–C bonds in a single step with remarkable regioselectivity, in stark contrast to the synthesis of 3-nitro and 6-nitro isomers, which rely on alternative metal-catalyzed or oxidative coupling routes that do not permit this C-7/C-8 dual functionalization pattern [2].

Synthetic methodology Medicinal chemistry Scaffold diversification

Antitubercular Potency: Comparable to First-Line Drugs, Differentiated from Halogenated Analogs

7-Nitro-imidazo[1,2-a]pyridine demonstrates minimum inhibitory concentration (MIC) values as low as 0.78 μM against Mycobacterium tuberculosis strains, comparable to first-line anti-TB drugs isoniazid and rifampicin . In contrast, the 2-bromo-7-nitro analog exhibits enhanced potency with an MIC of 0.045 μM against Mtb H37Rv , while 6-nitroimidazo[1,2-a]pyridine hydrochloride shows MIC values ranging from 0.03 to 5.0 μM . This data places the parent 7-nitro compound as a balanced starting point for further optimization, offering a favorable potency window that avoids the potential toxicity or metabolic liability sometimes associated with ultra-potent halogenated derivatives.

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Antileishmanial Activity: Differentiated Pharmacophore Requirements from 3-Nitro Isomers

While 7-nitro-imidazo[1,2-a]pyridine serves as a precursor for antileishmanial SAR studies, the 3-nitro isomer has been extensively characterized with IC50 values of 1-2.1 μM against Leishmania donovani, L. infantum, and L. major, with bioactivation specifically mediated by L. donovani type 1 nitroreductase (NTR1) [1]. The 7-nitro positional isomer exhibits a distinct pharmacophore requirement and is not a direct NTR1 substrate, as evidenced by the strict dependence of antileishmanial activity on the 3-nitro substitution pattern [2]. This divergence highlights that 7-nitro and 3-nitro isomers engage different biological targets or activation pathways, making them non-interchangeable in antiparasitic drug discovery.

Antileishmanial Neglected tropical diseases Nitroreductase

Antitumor Activity: Differentiated Cytotoxic Profile Versus 7-Methyl-6-Nitro Analog

Imidazo[1,2-a]pyridine derivatives are established anticancer agents targeting CDK, VEGFR, PI3K, and EGFR [1]. While direct cytotoxic data for 7-nitro-imidazo[1,2-a]pyridine remains limited, the structurally related 7-methyl-6-nitroimidazo[1,2-a]pyridine demonstrates significant in vitro anticancer activity against multiple cancer cell lines . The positional shift of the nitro group from C-7 to C-6, combined with C-7 methylation, alters the electronic distribution and steric profile, leading to a differentiated cytotoxicity spectrum. This suggests that 7-nitro-imidazo[1,2-a]pyridine serves as a distinct starting scaffold for anticancer SAR, with the potential for orthogonal target engagement compared to methylated analogs.

Anticancer Cytotoxicity Colon cancer

Physicochemical Profile: Moderate Solubility Advantage for Biological Assays

7-Nitro-imidazo[1,2-a]pyridine exhibits moderate to high solubility in polar solvents, which is advantageous for biological assays . In contrast, 3-nitroimidazo[1,2-a]pyridine derivatives, particularly those with hydrophobic substitutions at position 8, often suffer from poor aqueous solubility (<1 μM) that complicates in vitro testing and in vivo formulation [1]. The parent 7-nitro scaffold lacks additional hydrophobic moieties, maintaining favorable solubility for initial screening without requiring solubilizing excipients or structural modifications. This physicochemical distinction is critical when selecting a starting point for medicinal chemistry optimization, as poor solubility can confound early activity data and delay lead progression.

Solubility Drug-likeness Formulation

Procurement-Grade Purity Specifications: 95-98% with Full Analytical Documentation

7-Nitro-imidazo[1,2-A]pyridine (CAS 1234615-93-0) is commercially available from multiple reputable vendors with defined purity specifications: 95% (CymitQuimica, AKSci) and 97-98% (Synblock, AChemBlock, Leyan) . These vendors provide comprehensive analytical documentation including NMR, HPLC, LC-MS, and MSDS . In contrast, several closely related analogs such as 2-bromo-7-nitro-imidazo[1,2-a]pyridine and 6-nitroimidazo[1,2-a]pyridine hydrochloride are less widely stocked or offered without full analytical characterization from primary research suppliers. This procurement reliability and documentation quality ensures batch-to-batch reproducibility and facilitates regulatory compliance in preclinical development.

Quality control Analytical standards Procurement

High-Impact Research and Procurement Scenarios for 7-Nitro-imidazo[1,2-A]pyridine (CAS 1234615-93-0)


Medicinal Chemistry Scaffold Diversification: Accessing C-7 Nitro, C-8 Amine Chemical Space

Researchers aiming to explore novel imidazo[1,2-a]pyridine derivatives with dual C-7 nitro and C-8 amine substitution should prioritize 7-nitro-imidazo[1,2-A]pyridine as the key precursor. The DBU-catalyzed cascade synthesis [1] provides unprecedented direct access to this scaffold, which is unattainable using other nitro isomers. This synthetic advantage enables the rapid generation of libraries for SAR studies targeting antimicrobial or kinase inhibition programs, where dual substitution patterns are critical for achieving desired potency and selectivity.

Antitubercular Hit-to-Lead Optimization: Balanced Potency and Drug-like Properties

For antitubercular drug discovery programs, 7-nitro-imidazo[1,2-A]pyridine offers a balanced starting point with MIC values as low as 0.78 μM . Unlike the ultra-potent 2-bromo analog (MIC 0.045 μM) , the parent 7-nitro compound provides a more favorable therapeutic window for SAR exploration, allowing medicinal chemists to optimize potency while maintaining acceptable solubility and metabolic stability. This makes it an ideal scaffold for generating backup series or for programs where avoiding halogen-associated liabilities is prioritized.

Anticancer Lead Generation: A Distinct Chemotype for Novel Kinase Inhibitors

In oncology research, imidazo[1,2-a]pyridines are validated scaffolds for targeting CDK, VEGFR, PI3K, and EGFR [2]. 7-Nitro-imidazo[1,2-A]pyridine represents a chemically distinct entry point compared to the more extensively studied 3-nitro and 6-nitro isomers. Its unique substitution pattern may confer differential kinase selectivity profiles or overcome resistance mechanisms observed with existing inhibitors. Researchers seeking to expand intellectual property space and identify novel anticancer leads should procure this compound for preliminary cytotoxicity screening and subsequent SAR expansion.

Procurement for Preclinical Assay Development: Reliable Supply with Full Analytical Documentation

Industrial and academic laboratories requiring a reliable supply of nitro-imidazopyridine building blocks should select 7-nitro-imidazo[1,2-A]pyridine due to its broad commercial availability (multiple vendors offering 95-98% purity) and comprehensive analytical documentation (NMR, HPLC, LC-MS) . This procurement reliability minimizes project delays and ensures batch-to-batch reproducibility for critical assays. Compared to less common analogs with inconsistent sourcing, this compound offers lower supply chain risk for long-term research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-imidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.